
1-(4-Methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a methoxy-benzenesulfonyl group, and a tetrahydrofuran-2-ylmethyl amide moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxy-benzenesulfonyl group: This step often involves sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride.
Attachment of the tetrahydrofuran-2-ylmethyl amide moiety: This can be done through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 can be used under acidic or basic conditions.
Reduction: Reagents such as LiAlH4 or NaBH4 are commonly used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce methoxybenzenethiol.
Scientific Research Applications
1-(4-Methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonyl and amide groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and amide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid: Lacks the tetrahydrofuran-2-ylmethyl amide moiety.
1-(4-Methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid (tetrahydro-furan-2-ylmethyl)-ester: Contains an ester group instead of an amide.
Uniqueness
1-(4-Methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide is unique due to the presence of both the sulfonyl and amide groups, which can interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-24-15-4-6-17(7-5-15)26(22,23)20-10-8-14(9-11-20)18(21)19-13-16-3-2-12-25-16/h4-7,14,16H,2-3,8-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAHLFHVAQZRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
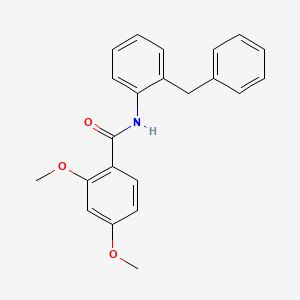
![[2-[Benzyl(methyl)amino]-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B10810251.png)
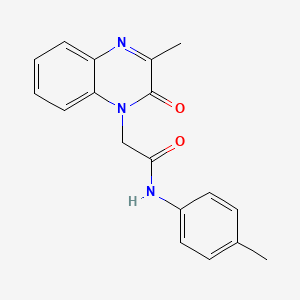
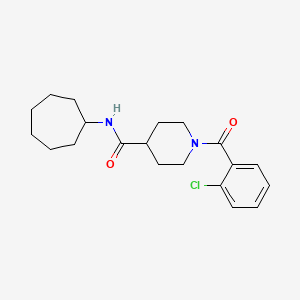
![5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B10810271.png)

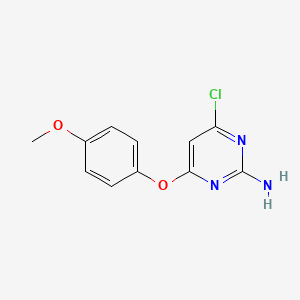
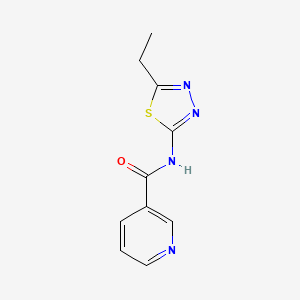
![2-[(5Z)-5-benzylidene-2,4-dioxo-thiazolidin-3-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B10810305.png)
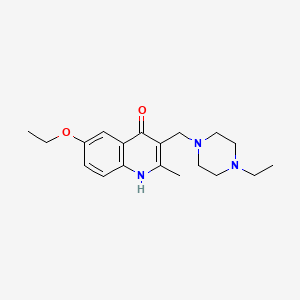
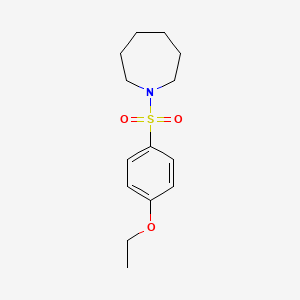
![3-Chloro-5-thiophen-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amide](/img/structure/B10810327.png)
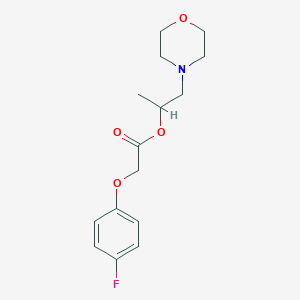
![N-(4-chlorobenzyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B10810348.png)
